

# Characterization of Methyl 10-bromodecanoate by NMR Spectroscopy: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Methyl 10-bromodecanoate*

Cat. No.: *B1348773*

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## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the characterization of **methyl 10-bromodecanoate**, a bifunctional molecule often used in the synthesis of more complex chemical entities. Understanding its NMR spectral features is crucial for confirming its identity, assessing its purity, and tracking its transformation in subsequent chemical reactions. This document provides predicted <sup>1</sup>H and <sup>13</sup>C NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization process.

## Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data

The following tables summarize the predicted chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicity, and assignments for the protons and carbons in **methyl 10-bromodecanoate**. These predictions are based on established principles of NMR spectroscopy and data from analogous structures. The numbering convention used for the assignments is as follows:

Br-(C<sup>10</sup>H<sub>2</sub>)-(C<sup>9</sup>H<sub>2</sub>)-(C<sup>8</sup>H<sub>2</sub>)-(C<sup>7</sup>H<sub>2</sub>)-(C<sup>6</sup>H<sub>2</sub>)-(C<sup>5</sup>H<sub>2</sub>)-(C<sup>4</sup>H<sub>2</sub>)-(C<sup>3</sup>H<sub>2</sub>)-(C<sup>2</sup>H<sub>2</sub>)-(C<sup>1</sup>=O)-O-(C<sup>11</sup>H<sub>3</sub>)

**Table 1: Predicted  $^1\text{H}$  NMR Data for Methyl 10-bromodecanoate (in  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$\text{C}^{11}\text{-H}$	~ 3.67	Singlet (s)	3H	$\text{O}-\text{CH}_3$
$\text{C}^{10}\text{-H}$	~ 3.40	Triplet (t)	2H	$\text{Br}-\text{CH}_2-$
$\text{C}^2\text{-H}$	~ 2.30	Triplet (t)	2H	$-\text{CH}_2-\text{C=O}$
$\text{C}^9\text{-H}$	~ 1.85	Quintet	2H	$\text{Br}-\text{CH}_2-\text{CH}_2-$
$\text{C}^3\text{-H}$	~ 1.63	Quintet	2H	$-\text{CH}_2-\text{CH}_2-\text{C=O}$
$\text{C}^4\text{-C}^8\text{-H}$	~ 1.2-1.4	Multiplet (m)	10H	$-(\text{CH}_2)_5-$

Note: The chemical shift of the methylene protons adjacent to the bromine atom is based on the reported value for 10-bromodecanoic acid[1]. Other shifts are estimated based on standard values for similar functional groups[2].

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for Methyl 10-bromodecanoate (in  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)	Assignment
$\text{C}^1$	~ 174.2	$\text{C=O}$
$\text{C}^{11}$	~ 51.4	$\text{O}-\text{CH}_3$
$\text{C}^{10}$	~ 34.0	$\text{Br}-\text{CH}_2-$
$\text{C}^9$	~ 32.8	$\text{Br}-\text{CH}_2-\text{CH}_2-$
$\text{C}^2$	~ 34.1	$-\text{CH}_2-\text{C=O}$
$\text{C}^3$	~ 24.9	$-\text{CH}_2-\text{CH}_2-\text{C=O}$
$\text{C}^4\text{-C}^8$	~ 28-30	$-(\text{CH}_2)_5-$

Note: Chemical shifts are estimated based on typical values for ester carbonyls, methyl esters, alkyl bromides, and long alkyl chains[3][4][5].

## Experimental Protocols

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and appropriate instrument parameter selection.

### Sample Preparation

- Analyte Weighing: Accurately weigh approximately 10-20 mg of **methyl 10-bromodecanoate** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for nonpolar to moderately polar organic compounds.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6] Gentle vortexing or sonication can aid dissolution.
- Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1] The final volume in the NMR tube should be sufficient to cover the detector coils, typically a height of 4-5 cm.[6]
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

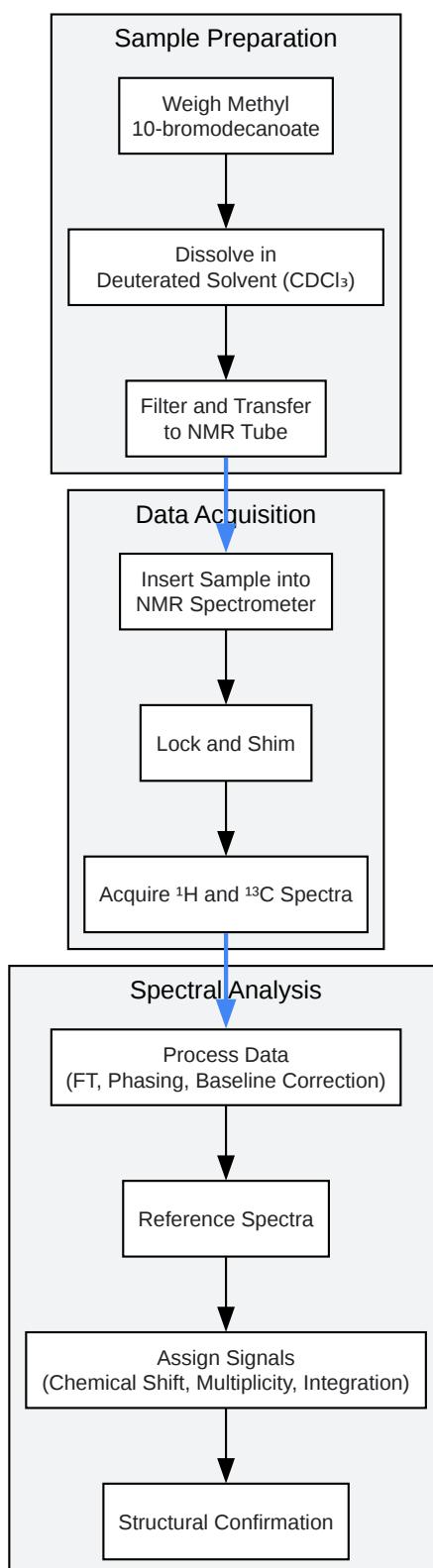
### NMR Data Acquisition

- Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a field strength of 300 MHz or higher for adequate signal dispersion.
- Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to maximize spectral resolution.
- $^1\text{H}$  NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
- Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each unique carbon.
  - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.
  - Relaxation Delay: A delay of 2-5 seconds is recommended.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied. For  $^1\text{H}$  NMR, the spectrum is referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm. For  $^{13}\text{C}$  NMR, the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm) is typically used for referencing.

## Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of **methyl 10-bromodecanoate** using NMR spectroscopy.

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